2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone
Overview
Description
2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone is a useful research compound. Its molecular formula is C13H9BrF3NOS and its molecular weight is 364.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
Organoboron compounds, which are structurally similar, are known to be involved in a broad range of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound greatly influence its bioavailability and efficacy .
Result of Action
Similar compounds have been used in the synthesis of various bioactive molecules .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver. The compound’s interaction with cytochrome P450 can lead to the inhibition of enzyme activity, affecting the metabolism of other compounds . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, potentially altering cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . Additionally, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity . The compound can also modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes. These changes can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, it can cause toxic or adverse effects, including liver toxicity and damage to other organs. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways can influence the compound’s bioavailability and its overall effects on the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific tissues . Its distribution within the body can be influenced by factors such as tissue perfusion, binding to plasma proteins, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
2-bromo-1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NOS/c1-7-11(10(19)6-14)20-12(18-7)8-2-4-9(5-3-8)13(15,16)17/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHUMHHAMHEPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383276 | |
Record name | 2-bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-81-6 | |
Record name | 2-Bromo-1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845885-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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